molecular formula C10H15N3O5 B3023459 3'-o-Aminothymidine CAS No. 103251-38-3

3'-o-Aminothymidine

Cat. No.: B3023459
CAS No.: 103251-38-3
M. Wt: 257.24 g/mol
InChI Key: WJNVTCDSMIGOMY-XLPZGREQSA-N
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Description

3’-O-Aminothymidine is a modified nucleoside analogue that has garnered significant interest in the field of medicinal chemistryThe unique structure of 3’-O-Aminothymidine allows it to act as a cleavable primer extension terminator, making it a valuable substrate for the synthesis of antisense oligonucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-Aminothymidine typically involves the Mitsunobu reaction of xylothymidine with N-hydroxyphthalimide, followed by the deblocking of the phthalimide moiety . The process can be summarized as follows:

    Protection and Activation: Thymidine is protected with a trityl group on the 5’-OH group and activated by mesylation at the 3’-OH group. The solvent is then evaporated, and the intermediate 5’-O-trityl-3’-O-mesylthymidine is crystallized from hexanes.

    Formation of 2,3’-Anhydronucleoside: Treatment with aqueous potassium hydroxide results in the formation of a 2,3’-anhydrothymidine structure. Excess alkali causes ring opening into 5’-O-tritylxylothymidine.

    Mitsunobu Reaction: The Mitsunobu procedure is performed under typical conditions, resulting in the formation of 3’-O-aminothymidine.

Industrial Production Methods

While specific industrial production methods for 3’-O-Aminothymidine are not extensively documented, the optimized synthesis procedures developed in laboratory settings can be scaled up for industrial applications. The key steps involve the protection of functional groups, activation of the nucleoside, and subsequent reactions to introduce the amino group at the 3’ position .

Chemical Reactions Analysis

Types of Reactions

3’-O-Aminothymidine undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

3’-O-Aminothymidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’-O-Aminothymidine involves its incorporation into nucleic acids, where it acts as a chain terminator. The amino group at the 3’ position can undergo deamination with sodium nitrite, leading to the reversible termination of oligonucleotide synthesis. This property makes it a valuable tool in DNA sequencing and synthesis, as well as in the inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-O-Aminothymidine is unique due to its specific structure, which allows for reversible termination of oligonucleotide synthesis. This property is not commonly found in other nucleoside analogues, making it particularly valuable for applications in DNA sequencing and antiviral therapies .

Properties

IUPAC Name

1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-5-3-13(10(16)12-9(5)15)8-2-6(18-11)7(4-14)17-8/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNVTCDSMIGOMY-XLPZGREQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)ON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)ON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908271
Record name 1-(3-O-Amino-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103251-38-3
Record name Thymidine, 3'-O-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103251383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-O-Amino-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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